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Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo aquaretic effects of
Lazuvapagon (OPC-61815), a novel intravenous vasopressin V2 receptor antagonist, with its
oral counterpart, Tolvaptan, and other vaptans. The information presented is based on
available preclinical and clinical data, offering a valuable resource for researchers in the field of
renal physiology and drug development.

Executive Summary

Lazuvapagon is a water-soluble phosphate ester prodrug of Tolvaptan, developed for
intravenous administration. This formulation provides a therapeutic alternative for patients in
whom oral administration is not feasible. In vivo studies have demonstrated that Lazuvapagon
is rapidly converted to Tolvaptan, exerting a potent and dose-dependent aquaretic effect. This
is characterized by an increase in urine volume and a decrease in urine osmolality, leading to a
reduction in body weight. Clinical trials in patients with congestive heart failure have shown that
intravenous Lazuvapagon has a comparable aquaretic effect to oral Tolvaptan.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical and clinical studies,
comparing the aquaretic effects of Lazuvapagon and other vasopressin V2 receptor
antagonists.
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Table 1: Clinical Efficacy of Intravenous Lazuvapagon (OPC-61815) vs. Oral Tolvaptan in

Patients with Congestive Heart Failure (Phase Il Study)[1]

Change in Urine

Change in Body

Treatment Group N Volume from Weight from
Baseline (mL/day) Baseline (kg)

IV Lazuvapagon2mg 13 Data not specified Data not specified

IV Lazuvapagon4mg 12 Data not specified Data not specified

Increased from Decreased from
IV Lazuvapagon 8 mg 12

baseline baseline

IV Lazuvapagon 16 Increased from Decreased from

11

mg baseline baseline

Increased from Decreased from
Oral Tolvaptan 15 mg 12

baseline baseline

Note: The study concluded that the exposure following a single IV administration of OPC-61815
16 mg was comparable to a single oral administration of Tolvaptan 15 mg. Both treatments
resulted in increased urine volume and decreased body weight.

Table 2: Preclinical Aquaretic Effects of Oral Tolvaptan in Animal Models

. Change in .
] Change in ] Serum Sodium

Animal Model Dose (mgl/kg) . Urine

Urine Volume ] Level

Osmolality

Dose-dependent  Dose-dependent  Tended to
Rats 1-10 )

increase decrease elevate

Dose-dependent  Dose-dependent  Tended to
Dogs 1-10 )

increase decrease elevate

Table 3: Comparative Efficacy of Other Vaptans in Patients with Cirrhosis and Ascites
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Key Finding on Aquaretic

Dru Study Population
9 Effect
Increased serum sodium
Lixivaptan Cirrhosis with ascites concentrations, suggesting an
aquaretic effect.[2]
Decreased body weight and
Satavaptan Cirrhosis with ascites reduced need for paracentesis.

[3]4]

Experimental Protocols

Below are the generalized methodologies for key experiments cited in this guide.

Preclinical In Vivo Aquaretic Effect Assessment in
Rodents

Objective: To evaluate the dose-dependent aquaretic effect of a vasopressin V2 receptor
antagonist.

Animal Model: Male Sprague-Dawley rats.
Methodology:

o Acclimatization: Animals are acclimatized to laboratory conditions for at least one week
before the experiment.

e Housing: Animals are housed in metabolic cages to allow for precise collection of urine.

o Hydration: To ensure a baseline level of hydration and urine output, animals are often water-
loaded (e.qg., oral gavage of water) before drug administration.

o Drug Administration: The test compound (e.g., Tolvaptan) or vehicle is administered orally or
via the desired route at various doses.

» Urine Collection: Urine is collected at specified time intervals (e.g., every 2, 4, 6, and 24
hours) after drug administration.
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e Measurements:
o Urine Volume: Measured gravimetrically or volumetrically.
o Urine Osmolality: Determined using an osmometer.

o Electrolyte Concentration (Na+, K+): Measured using a flame photometer or ion-selective
electrodes to confirm aquaresis (water loss without significant solute loss).

o Blood Sampling: Blood samples may be collected at the end of the experiment to measure
serum electrolyte concentrations.

Clinical Trial Protocol for Lazuvapagon in Congestive
Heart Failure

Objective: To assess the safety, tolerability, and efficacy of intravenous Lazuvapagon
compared to oral Tolvaptan in patients with congestive heart failure (CHF) and fluid overload.

Study Design: A multicenter, randomized, double-blind, active-controlled, dose-escalation
study.

Patient Population: Patients aged 20-85 years with a diagnosis of CHF and evidence of fluid
overload, despite treatment with other diuretics.

Methodology:

e Randomization: Patients are randomized to receive either intravenous Lazuvapagon at
escalating doses (e.g., 2 mg, 4 mg, 8 mg, 16 mg) or a standard oral dose of Tolvaptan (e.g.,
15 mg).

» Drug Administration: Lazuvapagon is administered as an intravenous infusion over a
specified period. Oral Tolvaptan is administered with water.

» Efficacy Assessments:
o Change in Body Weight: Measured daily from baseline.

o Urine Volume: 24-hour urine output is measured daily.
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o Fluid Intake: Recorded daily to calculate fluid balance.

o Symptoms of Congestion: Assessed daily (e.g., edema, dyspnea).

o Safety Assessments:
o Adverse Events: Monitored throughout the study.
o Vital Signs: Blood pressure and heart rate are regularly monitored.

o Laboratory Tests: Serum electrolytes (especially sodium), and renal and liver function tests
are performed at baseline and at regular intervals.

o Pharmacokinetic Analysis: Blood samples are collected at various time points to determine
the plasma concentrations of Lazuvapagon and its active metabolite, Tolvaptan.

Mandatory Visualizations
Vasopressin V2 Receptor Signhaling Pathway

Collecting Duct Principal Cell

Click to download full resolution via product page

Caption: Vasopressin V2 receptor signaling pathway and the mechanism of action of
Lazuvapagon.
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In Vivo Aquaretic Effect Validation Workflow

Experimental Workflow

Animal Preparation
(Acclimatization, Housing)

Dosing
(Vehicle or V2R Antagonist)

Sample Collection
(Urine, Blood)

Biochemical Analysis
(Volume, Osmolality, Electrolytes)

Data Evaluation & Comparison
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Caption: General workflow for in vivo validation of aquaretic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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